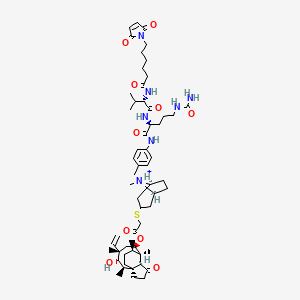

MC-Val-Cit-PAB-retapamulin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C58H86N7O10S+ |

|---|---|

Peso molecular |

1073.4 g/mol |

Nombre IUPAC |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C58H85N7O10S/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74)/p+1/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57+,58+,65?/m1/s1 |

Clave InChI |

JYMCVUUKLDZABV-FWUPZJIZSA-O |

SMILES isomérico |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C |

SMILES canónico |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MC-Val-Cit-PAB-Retapamulin: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and mechanism of action of MC-Val-Cit-PAB-retapamulin, a drug-linker conjugate with potential applications in the development of Antibody-Drug Conjugates (ADCs). This document is intended for an audience with a strong background in chemistry, pharmacology, and drug development.

Core Structure and Components

This compound is a complex molecule designed for targeted drug delivery. It consists of three primary components: a cytotoxic payload (retapamulin), a cleavable linker system (MC-Val-Cit-PAB), and a reactive moiety for conjugation to a targeting antibody.

-

Retapamulin (B1680546): The cytotoxic agent in this conjugate. Retapamulin is a pleuromutilin (B8085454) antibiotic that acts as a potent inhibitor of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] Its inclusion in an ADC leverages its cytotoxic potential for anti-cancer applications.

-

MC-Val-Cit-PAB Linker: This linker is a sophisticated system designed to be stable in circulation and release the payload under specific conditions within the target cell. It is comprised of:

-

MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent conjugation to thiol groups on a monoclonal antibody.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[3]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, releases the active retapamulin payload.

-

The combination of these components results in a drug-linker conjugate that can be attached to a tumor-targeting antibody, creating an ADC that selectively delivers the cytotoxic payload to cancer cells, minimizing off-target toxicity.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C₅₈H₈₆N₇O₁₀S |

| Molecular Weight | 1073.41 g/mol |

| SMILES Notation | C[C@@H]1[C@]23--INVALID-LINK--([H])--INVALID-LINK--=O)NC(--INVALID-LINK--C)NC(CCCCCN7C(C=CC7=O)=O)=O)=O)=O)C=C6)(C)--INVALID-LINK--C4)=O)C--INVALID-LINK--(C)[C@H]1O">C@(--INVALID-LINK--CC2)C.[Cl-] |

| CAS Number | 1639793-15-9 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the synthesis of the MC-Val-Cit-PAB linker followed by its conjugation to the retapamulin payload. The final step, which is not detailed here, would be the conjugation of the complete drug-linker to a monoclonal antibody.

Synthesis of the MC-Val-Cit-PAB Linker

The synthesis of the MC-Val-Cit-PAB linker is a critical phase. A representative synthetic scheme is outlined below, based on established methods for similar linker syntheses.[4][5]

Step 1: Synthesis of Fmoc-Val-Cit-PAB

-

Dissolve Fmoc-Val-Cit: Dissolve Fmoc-Val-Cit in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.

-

Add p-aminobenzyl alcohol (PAB-OH): Add p-aminobenzyl alcohol to the reaction mixture.

-

Coupling Reaction: Add a coupling agent, such as EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline), to facilitate the amide bond formation between the citrulline residue and the amino group of PAB-OH.

-

Reaction and Purification: Stir the reaction mixture at room temperature overnight. After the reaction is complete, concentrate the solvent and wash the residue with a suitable solvent like diisopropyl ether to precipitate the product. The solid Fmoc-Val-Cit-PAB is then collected by filtration.

Step 2: Fmoc Deprotection

-

Dissolve Fmoc-Val-Cit-PAB: Dissolve the product from the previous step in an appropriate solvent, such as dimethylformamide (DMF).

-

Add Base: Add a base, typically piperidine (B6355638) or pyridine, to remove the Fmoc protecting group from the valine residue.

-

Reaction and Work-up: Stir the reaction at room temperature for a short period. The completion of the reaction can be monitored by thin-layer chromatography (TLC). The solvent is then removed under vacuum to yield the deprotected Val-Cit-PAB intermediate.

Step 3: Coupling with Maleimidocaproic Acid (MC)

-

Activate Maleimidocaproic Acid: The maleimidocaproic acid is typically activated as an N-hydroxysuccinimide (NHS) ester (MC-NHS) to facilitate the reaction with the free amine of the Val-Cit-PAB intermediate.

-

Coupling Reaction: The deprotected Val-Cit-PAB is dissolved in a suitable solvent like DMF, and the activated MC-NHS ester is added. A base, such as diisopropylethylamine (DIPEA), is often added to facilitate the reaction.

-

Reaction and Purification: The reaction is stirred at room temperature until completion. The final MC-Val-Cit-PAB linker is then purified using techniques such as flash column chromatography.

Conjugation of MC-Val-Cit-PAB to Retapamulin

-

Activation of the Linker: The hydroxyl group on the PAB moiety of the MC-Val-Cit-PAB linker is activated. This can be achieved by reacting it with an agent like p-nitrophenyl chloroformate to form a reactive p-nitrophenyl carbonate.

-

Conjugation Reaction: The activated linker is then reacted with a suitable nucleophilic functional group on the retapamulin molecule. The secondary amine within the 8-azabicyclo[3.2.1]octane ring system of retapamulin is a likely site for this conjugation. The reaction is typically carried out in an aprotic solvent such as DMF in the presence of a non-nucleophilic base.

-

Purification: The final this compound conjugate is purified from the reaction mixture using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

Experimental Protocols

While a specific, detailed protocol for the synthesis and evaluation of an this compound ADC is not available in the public domain, a general workflow for the synthesis, purification, and characterization of a similar ADC is presented below. This can serve as a template for researchers in the field.[3][6]

General Workflow for ADC Synthesis and Evaluation

Mechanism of Action and Signaling

The efficacy of an ADC based on this compound relies on a sequence of events that lead to the targeted killing of cancer cells.

Targeted Delivery and Internalization

The monoclonal antibody component of the ADC provides specificity by binding to a tumor-associated antigen on the surface of cancer cells. Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome.

Intracellular Cleavage and Payload Release

Inside the lysosome, the high concentration of cathepsin B enzymes leads to the specific cleavage of the Val-Cit dipeptide bond within the linker. This enzymatic cleavage initiates a cascade that results in the release of the active retapamulin payload. The PAB spacer undergoes a 1,6-elimination reaction, ensuring the traceless release of the drug.

Inhibition of Protein Synthesis

Once released into the cytoplasm, retapamulin targets the bacterial 50S ribosomal subunit, a mechanism that is exploited for its cytotoxic effect in cancer cells. By inhibiting protein synthesis, retapamulin disrupts essential cellular processes, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Data Presentation

Quantitative data for this compound specifically is not widely available in peer-reviewed literature. However, the following table provides representative data for similar ADCs utilizing Val-Cit linkers and cytotoxic payloads, which can serve as a benchmark for researchers.

| Parameter | Typical Value Range | Method of Determination | Reference |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | [8] |

| In Vitro Cytotoxicity (IC₅₀) | 0.1 - 100 nM | MTT assay, CellTiter-Glo assay | [7][9] |

| Plasma Stability (Half-life) | > 100 hours | Incubation in plasma followed by LC-MS/MS analysis | [9] |

| In Vivo Tumor Growth Inhibition (TGI) | 50 - 100% | Xenograft mouse models | [10] |

Conclusion

This compound represents a promising drug-linker conjugate for the development of novel ADCs. Its design incorporates a potent cytotoxic payload with a well-characterized, enzyme-cleavable linker system that allows for targeted drug delivery and controlled release. The synthesis, while complex, follows established chemical principles. Further research is warranted to fully elucidate the therapeutic potential of ADCs based on this conjugate, including detailed studies on its efficacy, safety, and pharmacokinetic profile. This guide provides a foundational understanding for researchers and drug development professionals interested in advancing this class of targeted therapeutics.

References

- 1. adooq.com [adooq.com]

- 2. In vitro activity against anaerobes of retapamulin, a new topical antibiotic for treatment of skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Core Mechanism of Action of Retapamulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin (B1680546) is a semi-synthetic antibiotic belonging to the pleuromutilin (B8085454) class, distinguished by its novel mechanism of action that circumvents common resistance pathways. This topical agent has demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable tool in the treatment of skin and soft tissue infections. This technical guide provides a comprehensive overview of the molecular interactions, biochemical effects, and experimental methodologies used to elucidate the mechanism of action of retapamulin.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

Retapamulin exerts its bacteriostatic effect by selectively targeting and inhibiting bacterial protein synthesis.[1] This inhibition is achieved through a high-affinity interaction with the 50S subunit of the bacterial ribosome.[2] Unlike many other ribosome-targeting antibiotics, retapamulin's binding site and mode of action are unique, contributing to its effectiveness against strains resistant to other classes of protein synthesis inhibitors.[3]

The primary target of retapamulin is the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[4] By binding to this critical region, retapamulin sterically hinders the correct positioning of the acceptor (A) and peptidyl (P) sites for transfer RNA (tRNA) molecules. This interference prevents the formation of peptide bonds, a fundamental step in polypeptide chain elongation, thereby halting protein synthesis.[4]

Retapamulin's interaction with the ribosome also partially obstructs the binding of initiator tRNA to the P-site and impedes the normal formation of active 50S ribosomal subunits.[3][4] This multi-faceted inhibition of ribosomal function underscores the potency of retapamulin as an antibacterial agent.

Quantitative Analysis of Retapamulin's Activity

The efficacy of retapamulin has been quantified through various in vitro assays, providing key data on its inhibitory and binding properties.

Table 1: Minimum Inhibitory Concentrations (MIC) of Retapamulin against Key Pathogens

| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.06 | 0.12 | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.06 | 0.12 | [1] |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | - | 0.12 | [1] |

| Streptococcus pyogenes | - | ≤0.03 | 0.03-0.06 | [1][5] |

| Coagulase-negative staphylococci | - | - | 0.12 | [1] |

| Viridans group streptococci | - | - | 0.25 | [1] |

Table 2: Inhibitory and Binding Affinity Constants of Retapamulin

| Parameter | Organism/System | Value | Reference(s) |

| IC50 (Protein Synthesis Inhibition) | S. aureus (wt) | 5 ng/mL | [6] |

| IC50 (Protein Synthesis Inhibition) | S. aureus (MRSA) | 4 ng/mL | [6] |

| IC50 (50S Subunit Formation) | S. aureus (wt) | 27 ng/mL | [6] |

| IC50 (50S Subunit Formation) | S. aureus (MRSA) | 20 ng/mL | [6] |

| Kd (Ribosome Binding) | E. coli | Not Specified | [2] |

| Kd (Ribosome Binding) | S. aureus | Not Specified | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of retapamulin.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

-

Preparation of Cell Lysate: Prepare a bacterial cell lysate (e.g., from E. coli or S. aureus) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).

-

Reaction Setup: In a microtiter plate, combine the cell lysate with a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Compound Addition: Add varying concentrations of retapamulin to the reaction wells. Include a no-drug control.

-

Incubation: Incubate the plate at 37°C for a sufficient period to allow for protein synthesis (typically 30-60 minutes).

-

Detection: Measure the amount of reporter protein synthesized. For luciferase, add a substrate and measure luminescence. For GFP, measure fluorescence.

-

Data Analysis: Plot the reporter signal against the concentration of retapamulin and fit the data to a dose-response curve to determine the IC50 value.[7][8]

Ribosome Binding Assay (Filter Binding Method)

This assay quantifies the binding affinity of a compound to ribosomes.

Protocol:

-

Preparation of Ribosomes and Labeled Ligand: Isolate 70S ribosomes from the target bacteria. Prepare a radiolabeled or fluorescently labeled form of retapamulin or a competitive ligand.

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of ribosomes with varying concentrations of unlabeled retapamulin. Then, add a fixed concentration of the labeled ligand.

-

Equilibration: Allow the binding reactions to reach equilibrium (e.g., incubate for 30-60 minutes at 37°C).

-

Filtration: Pass the reaction mixtures through a nitrocellulose filter membrane under vacuum. Ribosomes and ribosome-bound ligands will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Measure the amount of labeled ligand retained on the filters using a scintillation counter (for radiolabels) or a fluorescence reader.

-

Data Analysis: Plot the amount of bound labeled ligand against the concentration of unlabeled retapamulin to determine the binding affinity (Kd or Ki).[9][10][11]

Ribosomal Footprinting (Ribo-Seq)

Ribosome profiling provides a genome-wide snapshot of protein synthesis by identifying the mRNA fragments protected by ribosomes. Retapamulin-assisted ribosome profiling (Ribo-RET) is a specialized application of this technique.[12][13]

Protocol:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat one aliquot with a high concentration of retapamulin for a short duration (e.g., 5 minutes) to stall initiating ribosomes. Leave a control aliquot untreated.

-

Cell Lysis and Nuclease Treatment: Harvest and lyse the cells. Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose (B13894) gradient centrifugation or other purification methods.

-

Library Preparation: Extract the footprint RNA, ligate adapters to the ends, and reverse transcribe to generate a cDNA library.

-

Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the ribosomes. In Ribo-RET samples, a significant enrichment of reads at the translation initiation sites is expected.[12][13][14]

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in retapamulin's mechanism of action.

Caption: Retapamulin binds to the PTC of the 50S ribosomal subunit, inhibiting protein synthesis.

Caption: Workflow for Retapamulin-Assisted Ribosome Profiling (Ribo-RET).

Caption: Logical flow of Retapamulin's inhibitory action.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Biochemical characterization of the interactions of the novel pleuromutilin derivative retapamulin with bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retapamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of Retapamulin against Streptococcus pyogenes and Staphylococcus aureus Evaluated by Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retapamulin Inhibition of Translation and 50S Ribosomal Subunit Formation in Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 11. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Retapamulin-assisted ribosome profiling reveals the alternative bacterial proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MC-Val-Cit-PAB Linker: Chemistry and Cleavage for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). This advanced linker system is engineered for optimal stability in systemic circulation and specific, efficient cleavage within the target tumor cell, thereby enabling the precise release of potent cytotoxic payloads. This technical guide provides a comprehensive overview of the MC-Val-Cit-PAB linker's chemistry, its cathepsin B-mediated cleavage mechanism, and detailed experimental protocols for its synthesis, conjugation, and evaluation. Quantitative data on its stability and cleavage kinetics are summarized to provide a practical resource for researchers in the field of targeted cancer therapy.

Introduction to MC-Val-Cit-PAB Linker Chemistry

The MC-Val-Cit-PAB linker is a sophisticated, multi-functional molecule designed to connect a monoclonal antibody (mAb) to a cytotoxic drug.[1] Its design addresses the fundamental challenge in ADC development: maximizing on-target efficacy while minimizing off-target toxicity.[] This is achieved through a cleavable linker strategy that is responsive to the unique microenvironment of tumor cells.[]

The linker's structure can be dissected into three key functional units:

-

Maleimidocaproyl (MC) group: This unit provides a reactive handle for conjugation to the antibody. The maleimide (B117702) group specifically and efficiently reacts with sulfhydryl groups on cysteine residues of the mAb, forming a stable thioether bond.[]

-

Valine-Citrulline (Val-Cit) dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably cathepsin B.[] Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and is highly active in the acidic environment of the lysosome.[4]

-

para-Aminobenzylcarbamate (PAB) self-immolative spacer: This unit acts as a crucial bridge between the dipeptide and the cytotoxic drug.[5] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous and rapid electronic cascade, leading to the release of the unmodified, active payload.[6]

Mechanism of Cleavage and Payload Release

The targeted release of the cytotoxic payload from an ADC equipped with an MC-Val-Cit-PAB linker is a multi-step process that occurs upon internalization of the ADC into the target cancer cell.

Caption: ADC internalization and payload release pathway.

-

Receptor-Mediated Endocytosis: The ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific antigen on the surface of a target cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle characterized by an acidic pH (4.5-5.5) and a high concentration of degradative enzymes, including cathepsin B.[4]

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes the Val-Cit dipeptide sequence of the linker and catalyzes the hydrolysis of the amide bond between citrulline and the PAB spacer.[6]

-

Self-Immolation of PAB Spacer: The cleavage of the Cit-PAB bond generates an unstable p-aminobenzyl alcohol derivative. This intermediate undergoes a spontaneous 1,6-elimination reaction, which results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and carbon dioxide.[6]

-

Payload Release: The fragmentation of the PAB spacer liberates the cytotoxic payload in its original, unmodified, and fully active form, allowing it to exert its therapeutic effect, such as inducing apoptosis.[6]

Quantitative Data

The stability and cleavage kinetics of the MC-Val-Cit-PAB linker are critical parameters that influence the therapeutic window of an ADC. The following tables summarize key quantitative data from various studies.

Table 1: In Vivo Stability of ADCs with MC-Val-Cit-PAB-MMAE Linker

| Species | ADC Construct | Half-life of Intact ADC | Key Findings |

| Human | 8 different vc-MMAE ADCs | 3.8 to 6.2 days | Plasma concentrations of unconjugated MMAE were low, with a delayed Tmax of 2-3 days.[7] |

| Human | Polatuzumab vedotin | ~12 days | Demonstrates prolonged stability in humans.[1] |

| Human | Enfortumab vedotin | ~3.4 days | Shows moderate stability in human circulation.[1] |

| Mouse | n501-MMAE | 2.69 ± 0.59 h | Fusion with an anti-human serum albumin nanobody extended the half-life nearly 5-fold.[1] |

| Mouse | - | - | The Val-Cit linker is known to be less stable in mouse plasma compared to human plasma due to the activity of carboxylesterase 1c (Ces1c).[1][8][9] |

| Rat | Anti-CD79b-Tandem-MMAE | More stable than vcMMAE | Showed improved stability in rat serum over 7 days compared to the conventional Val-Cit linker.[1] |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Peptide Linker Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis, conjugation, and evaluation of ADCs utilizing the MC-Val-Cit-PAB linker.

Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker

This protocol describes the synthesis of the complete drug-linker construct, which can then be conjugated to an antibody.

Caption: Workflow for the synthesis of the MC-Val-Cit-PAB-MMAE drug-linker.

Step 1: Solid-Phase Peptide Synthesis of Fmoc-Val-Cit-PAB

-

Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

-

Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.

-

Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.

Step 2: Coupling of Fmoc-Val-Cit-PAB-OH to MMAE

-

Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

-

Coupling: Add HOBt (1.0 eq.) and pyridine (B92270) to the solution. Stir the reaction at room temperature and monitor its progress by HPLC.

-

Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE. Lyophilize the product to a solid.

Step 3: Fmoc Deprotection

-

Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF and add piperidine (20 eq.).

-

Stir at room temperature for 20-30 minutes.

-

Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.

Step 4: Coupling of Maleimidocaproic Acid (MC)

-

Activate maleimidocaproic acid by reacting it with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) to form the MC-NHS ester.

-

Dissolve the NH₂-Val-Cit-PAB-MMAE from the previous step in DMF.

-

Add the MC-NHS ester to the solution and stir at room temperature.

-

Monitor the reaction by HPLC.

-

Once complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.

Antibody Conjugation

This protocol describes the conjugation of the MC-Val-Cit-PAB-MMAE drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Caption: Workflow for the conjugation of the drug-linker to the antibody.

-

Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).

-

Antibody Reduction: Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups. Incubate at 37°C for 1-2 hours.

-

Drug-Linker Preparation: Dissolve the MC-Val-Cit-PAB-MMAE in an organic co-solvent such as DMSO.

-

Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target drug-to-antibody ratio (DAR).

-

Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect light-sensitive components.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels using methods like HIC-HPLC, LC-MS, and SEC.

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to quantify the rate and extent of payload release from an ADC in the presence of purified human cathepsin B.

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Materials:

-

ADC construct

-

Purified human cathepsin B

-

Assay Buffer: 100 mM sodium acetate, pH 5.0, containing 5 mM dithiothreitol (B142953) (DTT)

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare a stock solution of the ADC construct. Reconstitute purified cathepsin B in the assay buffer to a working concentration. Pre-warm all solutions to 37°C.

-

Enzymatic Reaction: In a microcentrifuge tube, combine the ADC construct with the assay buffer. Initiate the cleavage reaction by adding the cathepsin B solution.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.

In Vivo Plasma Stability Assay

This protocol describes a general method to assess the stability of the ADC linker in vivo using an ELISA-based approach to measure the drug-to-antibody ratio over time.[10]

Procedure:

-

Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).

-

Sample Collection: Collect blood samples at various time points post-injection into tubes containing an anticoagulant.

-

Plasma Preparation: Process the blood to separate the plasma and store at -80°C until analysis.

-

ELISA for Total Antibody:

-

Coat a 96-well plate with an antigen specific to the ADC's mAb.

-

Block the plate to prevent non-specific binding.

-

Add diluted plasma samples and a standard curve of the unconjugated mAb.

-

Detect the bound antibody using an enzyme-conjugated secondary antibody that binds to the mAb Fc region.

-

Add a substrate and measure the signal to determine the total antibody concentration.

-

-

ELISA for Intact ADC (Drug-Conjugated Antibody):

-

Coat a 96-well plate with an antigen specific to the ADC's mAb.

-

Block the plate.

-

Add diluted plasma samples and a standard curve of the intact ADC.

-

Detect the bound ADC using an enzyme-conjugated secondary antibody that specifically recognizes the payload.

-

Add a substrate and measure the signal to determine the concentration of the intact, drug-conjugated antibody.

-

-

Data Analysis: Calculate the drug-to-antibody ratio (DAR) at each time point by dividing the concentration of the intact ADC by the concentration of the total antibody. Plot the DAR over time to assess the in vivo stability of the linker.

Conclusion

The MC-Val-Cit-PAB linker represents a highly successful and widely adopted platform in the field of antibody-drug conjugates. Its sophisticated design, which combines a stable antibody conjugation moiety, a specific enzymatic cleavage site, and a self-immolative spacer, enables the controlled and efficient release of cytotoxic payloads within target tumor cells. A thorough understanding of its chemistry, cleavage mechanism, and the appropriate experimental protocols for its synthesis and evaluation is paramount for the development of safe and effective ADC therapeutics. The quantitative data on its stability and cleavage kinetics provide a valuable benchmark for the design and optimization of next-generation ADCs with improved therapeutic indices.

References

- 1. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. preprints.org [preprints.org]

- 6. benchchem.com [benchchem.com]

- 7. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. communities.springernature.com [communities.springernature.com]

- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Biophysical Properties of MC-Val-Cit-PAB-retapamulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated biophysical properties of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-retapamulin. This molecule combines the ribosome inhibitor retapamulin (B1680546) with a cleavable linker system designed for targeted drug delivery. Due to the limited availability of specific experimental data for this exact conjugate in peer-reviewed literature, this guide synthesizes information on its constituent components and outlines the standard experimental protocols used to characterize such molecules.

Introduction

This compound is an agent-linker conjugate designed for use in antibody-drug conjugates (ADCs). It comprises three key components:

-

Retapamulin: A potent antibacterial agent that inhibits the 50S ribosomal subunit, thereby blocking protein synthesis. Its cytotoxic potential makes it a candidate for targeted cancer therapy.

-

Val-Cit-PAB Linker: A cathepsin B-cleavable dipeptide linker (valine-citrulline) connected to a p-aminobenzyl alcohol (PAB) self-immolative spacer. This linker is designed to be stable in systemic circulation and release the active drug payload within the lysosomal compartment of target cells.[1][2][3]

-

MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent conjugation to thiol groups, typically on cysteine residues of a monoclonal antibody.

The strategic combination of these elements aims to create a stable and effective ADC capable of selective drug delivery to antigen-expressing cells.

Core Biophysical Properties

The biophysical properties of an ADC are critical to its stability, efficacy, and safety.[4][5][6] These properties are influenced by the antibody, the drug-linker, and the conjugation process itself.[4][5] While specific data for an ADC conjugated with this compound is not publicly available, we can anticipate its key characteristics and the methods to evaluate them.

Table 1: Anticipated Biophysical and Chemical Properties of this compound

| Property | Anticipated Value/Characteristic | Analytical Method(s) |

| Molecular Formula | C58H86ClN7O10S | Mass Spectrometry |

| Molecular Weight | 1108.86 g/mol | Mass Spectrometry |

| Solubility | Soluble in organic solvents like DMSO.[7] Limited aqueous solubility. | HPLC-based solubility assays |

| Appearance | White to off-white solid[7] | Visual Inspection |

| Purity | >95% (typical for research-grade material) | HPLC, LC-MS |

| Stability in Plasma | Designed for high stability; cleavage is enzyme-dependent.[1][2] | In vitro plasma incubation followed by LC-MS analysis of parent compound and metabolites. |

| Storage Conditions | -20°C to -80°C, protected from light and moisture.[7][8] | Stability studies under various temperature and humidity conditions. |

Experimental Protocols

The characterization of an ADC involves a suite of biophysical techniques to assess its structural integrity, stability, and aggregation propensity.[4][5][9]

3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody.

-

Methodology: Hydrophobic Interaction Chromatography (HIC)

-

An ADC sample is injected onto a HIC column (e.g., Butyl-NPR).

-

A reverse gradient of a salt (e.g., ammonium (B1175870) sulfate) in a mobile phase is used for elution.

-

Species with different numbers of conjugated drug-linkers will have varying hydrophobicity and thus different retention times.

-

The peak areas of the different species are integrated to calculate the average DAR.

-

3.2. Analysis of Structural Integrity

Conjugation of a drug-linker can potentially alter the secondary and tertiary structure of the antibody, which may impact its function and stability.

-

Methodology: Circular Dichroism (CD) Spectroscopy [10]

-

Prepare the ADC and the unconjugated antibody in a suitable buffer at a concentration of approximately 0.1-0.2 mg/mL.

-

Acquire far-UV CD spectra (e.g., 190-250 nm) to assess secondary structure (alpha-helix, beta-sheet content).

-

Acquire near-UV CD spectra (e.g., 250-350 nm) to probe the tertiary structure.

-

Compare the spectra of the ADC and the unconjugated antibody to detect any significant conformational changes.

-

3.3. Assessment of Thermal Stability

The thermal stability of an ADC is a key indicator of its resistance to denaturation and aggregation.

-

Methodology: Differential Scanning Calorimetry (DSC) [10]

-

Prepare samples of the ADC and unconjugated antibody at a concentration of 1-2 mg/mL in the formulation buffer.

-

A matched buffer sample is used as a reference.

-

Samples are heated at a constant rate (e.g., 1°C/min) over a temperature range (e.g., 25-100°C).

-

The instrument measures the heat capacity as a function of temperature. The melting temperature (Tm) is determined from the peak of the endothermic transition.

-

A decrease in Tm for the ADC compared to the unconjugated antibody may indicate a reduction in thermal stability.[11]

-

3.4. Evaluation of Aggregation Propensity

Aggregation is a common degradation pathway for protein therapeutics and can lead to loss of efficacy and immunogenicity.

-

Methodology: Size Exclusion Chromatography (SEC)

-

An ADC sample is injected onto an SEC column that separates molecules based on their hydrodynamic radius.

-

The mobile phase is typically the formulation buffer.

-

The elution profile is monitored by UV absorbance (e.g., at 280 nm).

-

The percentage of high molecular weight species (aggregates) and low molecular weight fragments can be quantified relative to the main monomer peak.

-

Mechanism of Action and Signaling Pathway

The MC-Val-Cit-PAB linker is designed for intracellular cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.

Caption: Intracellular trafficking and mechanism of action of a retapamulin ADC.

Experimental Workflow

A logical workflow is essential for the comprehensive biophysical characterization of an ADC.

Caption: Workflow for the biophysical and functional characterization of an ADC.

Conclusion

This compound represents a promising drug-linker for the development of novel ADCs. A thorough understanding of its biophysical properties, both as a standalone molecule and when conjugated to an antibody, is paramount for successful preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of such ADCs, ensuring that critical quality attributes related to structure, stability, and function are well-defined and controlled. Further studies are warranted to generate specific experimental data for ADCs utilizing this particular payload-linker combination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]

- 3. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]

- 4. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 5. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biophysical characterization of a model antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biophysical Methods for Characterization of ADCs - Creative Biolabs [creative-biolabs.com]

- 11. news-medical.net [news-medical.net]

In Vitro Characterization of MC-Val-Cit-PAB-Retapamulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of MC-Val-Cit-PAB-retapamulin, an antibody-drug conjugate (ADC) payload. This document details the core components of the conjugate, its proposed mechanism of action, and the experimental protocols required for its preclinical evaluation. While specific quantitative data for this exact conjugate remains limited in publicly available literature, this guide synthesizes information on its constituent parts—the cathepsin B-cleavable MC-Val-Cit-PAB linker and the pleuromutilin (B8085454) antibiotic, retapamulin (B1680546)—to provide a robust framework for its in vitro assessment. We will explore the established characteristics of the linker, the evolving understanding of retapamulin's anticancer effects, and standardized assays for determining cytotoxicity, linker cleavage, and plasma stability.

Introduction

This compound is an agent-linker conjugate designed for use in antibody-drug conjugates (ADCs) and is recognized for its potent antitumor activity.[1][2][3] It comprises three key components:

-

Retapamulin: A semi-synthetic derivative of pleuromutilin, an antibiotic that inhibits bacterial protein synthesis.[4]

-

MC-Val-Cit-PAB Linker: A well-characterized linker system featuring a maleimidocaproyl (MC) group for conjugation to an antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.[5][6]

The fundamental principle of this ADC payload is the targeted delivery of retapamulin to cancer cells via a monoclonal antibody. Following internalization of the ADC, the Val-Cit linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, releasing the cytotoxic payload.[5]

Mechanism of Action

Linker Cleavage and Payload Release

The MC-Val-Cit-PAB linker is engineered for controlled release of the payload within the lysosomal compartment of target cells. Cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells, recognizes and cleaves the peptide bond between the citrulline and the PABC spacer.[5][6] This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of retapamulin in its active form. While Val-Cit was initially designed for cathepsin B-specific cleavage, it is now understood that other lysosomal proteases like cathepsins L, S, and F can also contribute to its cleavage, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.[7]

-

Caption: ADC internalization and payload release pathway.

Cytotoxic Mechanism of Retapamulin in Cancer Cells

Retapamulin is a known inhibitor of the 50S ribosomal subunit in bacteria, thereby blocking protein synthesis.[4] However, studies have indicated that retapamulin does not bind to eukaryotic ribosomes, suggesting that its anticancer effects are not mediated by direct inhibition of protein synthesis in tumor cells.

The potent antitumor activity of this compound suggests an alternative mechanism of cytotoxicity. It is hypothesized that, upon release at high intracellular concentrations within the lysosome, retapamulin induces cancer cell death through the activation of apoptotic signaling pathways. While the precise pathways are yet to be fully elucidated for retapamulin, other cytotoxic agents are known to trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress and leads to the permeabilization of the mitochondrial outer membrane, releasing pro-apoptotic factors that activate caspases.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of a caspase cascade.

Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

-

Caption: Hypothesized apoptotic signaling pathways induced by retapamulin.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Target Antigen | IC50 (nM) |

| e.g., SK-BR-3 | e.g., HER2 | Data to be determined |

| e.g., MDA-MB-468 | e.g., EGFR | Data to be determined |

| e.g., NCI-N87 | e.g., HER2 | Data to be determined |

| e.g., A549 | e.g., Low Target | Data to be determined |

Table 2: In Vitro Plasma Stability of a Retapamulin-ADC

| Plasma Source | Incubation Time (days) | % Intact ADC | Released Retapamulin (%) |

| Human | 1 | Data to be determined | Data to be determined |

| 3 | Data to be determined | Data to be determined | |

| 7 | Data to be determined | Data to be determined | |

| Mouse | 1 | Data to be determined | Data to be determined |

| 3 | Data to be determined | Data to be determined | |

| 7 | Data to be determined | Data to be determined |

Table 3: Cathepsin B-Mediated Cleavage of the Val-Cit Linker

| Linker | Relative Cleavage Rate | Half-life (t½) | Enzyme |

| Val-Cit | Baseline | ~240 min | Cathepsin B |

| Val-Ala | ~50% of Val-Cit | Data to be determined | Cathepsin B |

| Phe-Lys | ~30-fold faster than Val-Cit | Data to be determined | Cathepsin B (isolated) |

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the retapamulin-ADC on various cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of the retapamulin-ADC.

-

Following an incubation period of 72 to 120 hours, cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).

-

The results are used to generate a dose-response curve, from which the IC50 value is calculated.

In Vitro Plasma Stability Assay

-

Caption: Experimental workflow for an in vitro plasma stability assay.

Objective: To evaluate the stability of the retapamulin-ADC in plasma from different species (e.g., human, mouse).[8][9][10][11]

Methodology:

-

The retapamulin-ADC is incubated in plasma at 37°C.

-

Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

-

The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and released retapamulin.

-

The data is used to determine the plasma half-life of the ADC.

Cathepsin B Cleavage Assay

-

Caption: Experimental workflow for a Cathepsin B cleavage assay.

Objective: To confirm and quantify the cleavage of the Val-Cit linker by cathepsin B.[7][12]

Methodology:

-

The retapamulin-ADC is incubated with recombinant human cathepsin B in an appropriate assay buffer (typically at acidic pH to mimic the lysosomal environment).

-

Aliquots are taken at different time points and the enzymatic reaction is quenched.

-

The samples are analyzed by high-performance liquid chromatography (HPLC) or LC-MS/MS to measure the concentration of the released retapamulin.

-

The results are used to determine the kinetics of linker cleavage.

Conclusion

This compound represents a promising payload for the development of novel ADCs. Its design leverages a clinically validated cleavable linker system for targeted drug delivery. While the precise mechanism of retapamulin-induced cytotoxicity in cancer cells warrants further investigation beyond its known antibacterial action, the available data on its components provide a strong foundation for its preclinical characterization. The experimental protocols outlined in this guide offer a standardized approach to generating the necessary in vitro data to evaluate its potential as an effective anticancer agent. Further studies are crucial to elucidate the specific signaling pathways involved in its apoptotic activity and to establish a comprehensive profile of its efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. In Vitro Metabolic Stability Evaluation of ADCs in Plasma and Whole Blood - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Preliminary Cytotoxicity Studies of Pleuromutilin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin (B1680546) is a semi-synthetic pleuromutilin (B8085454) antibiotic approved for the topical treatment of bacterial skin infections.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] While the antibacterial properties of retapamulin and other pleuromutilin derivatives are well-documented, there is growing interest in exploring their potential applications in other therapeutic areas, which necessitates an understanding of their effects on mammalian cells.

This technical guide provides a summary of the preliminary cytotoxicity studies conducted on various pleuromutilin derivatives, as no specific studies on "retapamulin conjugates" were identified in the current literature. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutic agents based on the pleuromutilin scaffold.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the in vitro cytotoxicity of various pleuromutilin derivatives against different mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Novel Pleuromutilin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 28 | RAW 264.7 (macrophage) | Not Specified | 20.66 | [4] |

| Compound 6j | A549 (lung carcinoma) | CCK-8 | >100 | [5] |

| HCT116 (colon carcinoma) | CCK-8 | >100 | [5] | |

| LO2 (normal human liver) | CCK-8 | >100 | [5] | |

| Ferroptocide | ES-2 (ovarian cancer) | Not Specified | Not Specified | [1] |

Table 2: Cytotoxicity of Thioguanine-Modified Pleuromutilin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) after 48h | IC50 (µM) after 72h | Reference |

| 6j | A549 | CCK-8 | >100 | Slightly affected cell proliferation | [5] |

| HCT116 | CCK-8 | >100 | Slightly affected cell proliferation | [5] | |

| LO2 | CCK-8 | >100 | Slightly affected cell proliferation | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the cytotoxicity studies of pleuromutilin derivatives.

Cell Culture and Maintenance

-

Cell Lines: A variety of human and murine cell lines have been utilized, including:

-

Culture Medium: Cells are typically cultured in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The cytotoxicity of pleuromutilin derivatives is commonly assessed using colorimetric assays that measure cell viability.

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a water-soluble formazan dye.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with the test compounds for the desired duration.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Determine cell viability and IC50 values as described for the MTT assay.

Visualization of Experimental Workflows and Signaling Pathways

This section provides diagrams to visualize experimental workflows. Please note that due to a lack of detailed information in the reviewed literature regarding the specific signaling pathways affected by pleuromutilin derivatives in mammalian cells, diagrams for these pathways could not be generated. The primary mechanism of action described for pleuromutilins is the inhibition of bacterial protein synthesis, which is not directly applicable to their cytotoxic effects on mammalian cells.[3] One study did find that a pleuromutilin derivative, termed ferroptocide, induces a form of iron-dependent cell death known as ferroptosis.[1] However, the precise signaling cascade was not elucidated.

Experimental Workflow Diagrams

Caption: Workflow for MTT Cytotoxicity Assay.

References

- 1. Diverse compounds from pleuromutilin lead to a thioredoxin inhibitor and inducer of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retapamulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Activity of Thioguanine-Modified Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Precision: A Technical Guide to the Discovery and Development of Novel ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this tripartite construct lies the linker, a critical component that dictates the stability, drug-release mechanism, and ultimately, the therapeutic index of the ADC.[][2][3] The ideal linker must be sufficiently stable to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the cytotoxic agent upon reaching the tumor microenvironment or after internalization into the target cancer cell.[4][5][6] This guide provides an in-depth exploration of the core principles governing the discovery and development of novel ADC linkers, offering a technical resource for researchers dedicated to advancing this promising class of therapeutics.

I. Classification of ADC Linkers

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, distinguished by their mechanism of payload release.[5][7]

A. Cleavable Linkers

Cleavable linkers are designed to release their payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within the cancer cell than in systemic circulation.[8] This targeted release can lead to a "bystander effect," where the liberated, membrane-permeable drug can kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[2]

There are three primary subclasses of cleavable linkers:

-

Enzyme-Cleavable Linkers: These are the most successful class of cleavable linkers to date and are designed to be substrates for proteases, such as cathepsin B, which are upregulated in the lysosomal compartment of tumor cells.[4] The most common motif is the dipeptide valine-citrulline (Val-Cit), which is remarkably stable in circulation but is efficiently cleaved by cathepsin B upon internalization.[9][10]

-

pH-Sensitive Linkers: These linkers exploit the lower pH of the endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of blood (pH 7.4).[11] Hydrazone linkers are a key example, designed to be stable at neutral pH but hydrolyze in the acidic intracellular environment to release the payload.[4]

-

Redox-Sensitive Linkers: These linkers incorporate a disulfide bond that is susceptible to cleavage in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the plasma.[] This differential in reducing potential allows for selective payload release within the target cell.

B. Non-Cleavable Linkers

Non-cleavable linkers, as their name implies, do not feature a specific cleavage site. Instead, payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[7] This process liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.

A key advantage of non-cleavable linkers is their exceptional plasma stability, which generally leads to a lower risk of off-target toxicity and a wider therapeutic window.[7] However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which typically abrogates the bystander effect.[2] Thioether linkers, such as those formed from the reaction of a maleimide (B117702) group with a cysteine residue on the antibody, are the most common type of non-cleavable linker.[][13]

II. Quantitative Data on Linker Performance

The selection of a linker has a profound impact on the pharmacokinetic profile, efficacy, and toxicity of an ADC. The following tables summarize key quantitative data to aid in the comparison of different linker strategies.

Table 1: Comparative In Vivo Stability of ADC Linkers

| Linker Type | ADC Model | Animal Model | Stability Metric (Half-life) | Reference |

| Cleavable | ||||

| Hydrazone | Not Specified | Human and Mouse | ~2 days | [4] |

| Disulfide | Not Specified | Human | ~3-7 days | [4] |

| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~9.6 days (230 hours) | [4] |

| Val-Cit Dipeptide | Trastuzumab-MMAE | Rat | ~6.0 days (144 hours) | [4] |

| Non-Cleavable | ||||

| Thioether (SMCC) | Trastuzumab-DM1 | Mouse | ~10.4 days | [5] |

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Performance

| ADC | Linker Type | DAR | Impact on Pharmacokinetics | Impact on Efficacy & Toxicity | Reference | | --- | --- | --- | --- | --- | | Maytansinoid Conjugate | Cleavable (sulfo-SPDB) | Low (~2) | Slower clearance | Favorable therapeutic index |[11][14] | | Maytansinoid Conjugate | Cleavable (sulfo-SPDB) | High (~10) | Rapid clearance, increased liver accumulation | Decreased efficacy, higher toxicity |[11][14] | | Maytansinoid Conjugate | Non-cleavable (SMCC) | Low (~2) | Slower clearance | Favorable therapeutic index |[11][14] | | Maytansinoid Conjugate | Non-cleavable (SMCC) | High (~9) | Rapid clearance | Decreased efficacy, higher toxicity |[11][14] | | Enhertu (Trastuzumab deruxtecan) | Cleavable (GGFG) | High (~8) | N/A | High potency, manageable safety profile | |

III. FDA-Approved ADCs and Their Linkers

The growing number of FDA-approved ADCs highlights the clinical success of various linker technologies.

Table 3: Linkers and Payloads of FDA-Approved ADCs

| ADC Name (Trade Name) | Target Antigen | Linker Type | Linker Structure | Payload | Payload Structure | Approval Year |

| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | CD33 | Cleavable (Hydrazone & Disulfide) | AcBut-DMH | Calicheamicin | 2000 (reapproved 2017) | |

| Brentuximab vedotin (Adcetris®) | CD30 | Cleavable (Val-Cit) | MC-Val-Cit-PABC | MMAE | 2011 | |

| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable (Thioether) | SMCC | DM1 | 2013 | |

| Inotuzumab ozogamicin (Besponsa®) | CD22 | Cleavable (Hydrazone) | AcBut-DMH | Calicheamicin | 2017 | |

| Polatuzumab vedotin-piiq (Polivy®) | CD79b | Cleavable (Val-Cit) | MC-Val-Cit-PABC | MMAE | 2019 | |

| Enfortumab vedotin-ejfv (Padcev®) | Nectin-4 | Cleavable (Val-Cit) | MC-Val-Cit-PABC | MMAE | 2019 | |

| Sacituzumab govitecan-hziy (Trodelvy®) | Trop-2 | Cleavable (Hydrazone) | CL2A | SN-38 | 2020 | |

| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | Cleavable (GGFG) | GGFG | Deruxtecan | 2019 | |

| Belantamab mafodotin-blmf (Blenrep®) | BCMA | Non-cleavable (Maleimide) | MC | MMAF | 2020 (Withdrawn in US 2022) | |

| Loncastuximab tesirine-lpyl (Zynlonta®) | CD19 | Cleavable (Val-Ala) | SG3249 | PBD dimer | 2021 | |

| Tisotumab vedotin-tftv (Tivdak®) | Tissue Factor | Cleavable (Val-Cit) | MC-Val-Cit-PABC | MMAE | 2021 | |

| Mirvetuximab soravtansine (B3322474) (Elahere®) | Folate Receptor α | Cleavable (Disulfide) | sulfo-SPDB | DM4 | 2022 |

(Note: Some structures are simplified for clarity. Please refer to specialized chemical databases for detailed structural information.)[15][16][17]

IV. Experimental Protocols

A. In Vitro Plasma Stability Assay (LC-MS Method)

Objective: To determine the stability of an ADC in plasma by measuring the change in Drug-to-Antibody Ratio (DAR) over time.

Materials:

-

ADC of interest

-

Human plasma (or other species as required)

-

Phosphate-buffered saline (PBS)

-

Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

-

Wash buffers (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer)

-

Neutralization buffer (e.g., Tris buffer, pH 8.0)

-

Reducing agent (e.g., DTT or TCEP)

-

LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column

Protocol:

-

Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately freeze samples at -80°C.[4]

-

Immunoaffinity Capture: Thaw plasma samples and add immunoaffinity beads to capture the ADC. Incubate for 1-2 hours at room temperature with gentle mixing.

-

Washing: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Add elution buffer to the beads to release the ADC. Incubate for 5-10 minutes and then collect the eluate. Immediately neutralize the eluate with neutralization buffer.

-

Reduction (for Cysteine-linked ADCs): Add a reducing agent to the eluted ADC to separate the light and heavy chains. Incubate at 37°C for 30 minutes.

-

LC-MS Analysis: Inject the reduced or intact ADC sample onto the LC-MS system. Separate the species using a suitable gradient.

-

Data Analysis: Deconvolute the mass spectra to identify the peaks corresponding to the unconjugated and conjugated light and heavy chains (for reduced samples) or the different DAR species (for intact samples). Calculate the average DAR at each time point by integrating the peak areas. Plot the average DAR versus time to determine the stability profile and half-life of the ADC in plasma.[9][15]

B. Lysosomal Stability Assay

Objective: To assess the release of the payload from an ADC in the presence of lysosomal enzymes.

Materials:

-

ADC of interest

-

Isolated lysosomes (commercially available or prepared from rat liver)

-

Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Protocol:

-

Lysosome Preparation (if not using commercial): Isolate lysosomes from fresh rat liver using a lysosome isolation kit following the manufacturer's instructions. Determine the protein concentration of the lysosomal fraction.[10][18][19]

-

Incubation: Incubate the ADC (e.g., 10 µM) with the lysosomal fraction (e.g., 0.1 mg/mL protein) in the lysosomal assay buffer at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[6][20]

-

Sample Quenching: Stop the reaction by adding cold quenching solution to each aliquot.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Use a method optimized for the detection and quantification of the released payload.

-

Data Analysis: Quantify the concentration of the released payload at each time point using a standard curve. Plot the payload concentration versus time to determine the rate of linker cleavage and payload release.

C. In Vitro Bystander Killing Assay (Co-culture Method)

Objective: To determine if the payload released from an ADC can kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

-

ADC of interest

-

Free payload

-

Cell culture medium and supplements

-

Fluorescence microscope or high-content imaging system

-

Viability dye (e.g., Propidium Iodide or DAPI)

Protocol:

-

Cell Seeding: Seed the Ag+ cells and the GFP-expressing Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed each cell line in monoculture as controls. Allow cells to adhere overnight.[21][22][23][24]

-

Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include wells treated with the free payload as a positive control and untreated wells as a negative control.

-

Incubation: Incubate the plates for 72-96 hours.

-

Viability Staining: Add a viability dye to the wells to stain dead cells.

-

Imaging and Analysis: Acquire images of the wells using a fluorescence microscope or a high-content imaging system. Distinguish between the Ag+ and Ag- cells based on the GFP fluorescence.

-

Data Analysis: Quantify the percentage of dead (viability dye-positive) Ag- (GFP-positive) cells in the co-culture wells treated with the ADC. Compare this to the percentage of dead Ag- cells in the monoculture treated with the same ADC concentration. A significant increase in the death of Ag- cells in the co-culture is indicative of a bystander effect.[22][25]

V. Visualization of Key Processes

A. ADC Mechanism of Action

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

B. Experimental Workflow for In Vitro Plasma Stability Assay

Caption: Workflow for assessing ADC plasma stability using LC-MS.

C. Logical Relationship of Linker Choice and Therapeutic Outcome

Caption: Impact of linker choice on the therapeutic properties of an ADC.

VI. Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. The choice between a cleavable and a non-cleavable linker strategy must be carefully considered based on the target antigen, the tumor microenvironment, and the desired therapeutic outcome. As our understanding of the intricate interplay between the linker, payload, and antibody continues to evolve, so too will our ability to engineer next-generation ADCs with wider therapeutic windows and greater clinical benefit. This guide serves as a foundational resource for researchers in this dynamic field, providing the essential knowledge and methodologies to drive the discovery and development of novel and more effective ADC linkers.

References

- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]

- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 22. benchchem.com [benchchem.com]

- 23. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mascogroup.com [mascogroup.com]

Methodological & Application

Application Notes and Protocols: Conjugating MC-Val-Cit-PAB-Retapamulin to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This protocol details the conjugation of the ribosome inhibitor retapamulin (B1680546) to a monoclonal antibody using a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. The Val-Cit dipeptide within the linker is designed to be stable in systemic circulation and cleaved by cathepsin B, an enzyme often upregulated in the lysosomal compartment of tumor cells, ensuring targeted release of the cytotoxic payload.[1][] Retapamulin, a potent inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit, offers a unique mechanism of action for ADC development.[3][4] This document provides a detailed methodology for the preparation, conjugation, and purification of a retapamulin-based ADC.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical conjugation reaction. Optimal conditions may vary depending on the specific antibody and desired drug-to-antibody ratio (DAR).

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |

| Reducing Agent (TCEP) | 5 - 10 molar equivalents | Tris(2-carboxyethyl)phosphine (TCEP) is a stable and effective reducing agent. |

| Reduction Incubation Time | 1 - 2 hours | Optimization may be required based on the antibody's disulfide bond accessibility. |

| Reduction Temperature | 37°C | |

| MC-Val-Cit-PAB-Retapamulin | 5 - 10 molar equivalents | The final DAR is influenced by the molar ratio of the drug-linker to the antibody. |

| Conjugation Incubation Time | 1 - 2 hours (or overnight at 4°C) | Protect from light to prevent degradation of the linker-payload. |

| Conjugation Temperature | Room Temperature (or 4°C) | |

| Quenching Reagent (N-acetylcysteine) | 20 molar equivalents | Added to cap any unreacted maleimide (B117702) groups. |

| Final Drug-to-Antibody Ratio (DAR) | 2 - 4 | This is a typical target for cysteine-based ADCs. |

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to an antibody is depicted below.

Caption: Experimental workflow for antibody-drug conjugation.

Experimental Protocols

Materials and Reagents

-